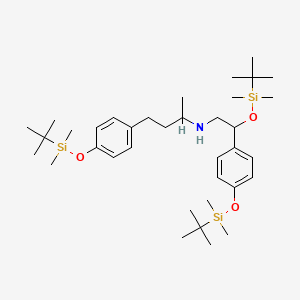

Tri-O-(tert-butyldimethylsilyl) Ractopamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tri-O-(tert-butyldimethylsilyl) Ractopamine is a complex organic compound characterized by the presence of multiple tert-butyl(dimethyl)silyl groups. These groups are known for their stability and ability to protect reactive sites in organic synthesis. The compound’s structure includes phenyl rings and an amine group, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tri-O-(tert-butyldimethylsilyl) Ractopamine typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl rings are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.

Formation of the Amine Group: The amine group is introduced through a reductive amination process, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Coupling Reactions: The protected phenyl rings are then coupled with the amine-containing intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can convert the amine group to a more reduced state, such as an alkylamine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: Formation of oxides or imines.

Reduction: Formation of alkylamines.

Substitution: Introduction of halogens, nitro groups, or other electrophiles on the phenyl rings.

Applications De Recherche Scientifique

Chemistry

The compound is used as a protecting group in organic synthesis, particularly for hydroxyl and amine functionalities. Its stability under various reaction conditions makes it valuable in multi-step synthetic processes.

Biology

In biological research, the compound can be used to modify biomolecules, enhancing their stability and facilitating their study in various assays.

Medicine

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mécanisme D'action

The compound exerts its effects primarily through the protection of reactive sites in molecules. The tert-butyl(dimethyl)silyl groups shield hydroxyl and amine groups from unwanted reactions, allowing for selective transformations in complex synthetic sequences. The molecular targets include hydroxyl and amine functionalities, and the pathways involved are typically those of protection and deprotection reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- **N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine

- **N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-ol

Uniqueness

The unique aspect of Tri-O-(tert-butyldimethylsilyl) Ractopamine lies in its multiple tert-butyl(dimethyl)silyl groups, which provide enhanced stability and protection compared to similar compounds. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial.

Activité Biologique

Tri-O-(tert-butyldimethylsilyl) Ractopamine (TBS-Ractopamine) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of animal husbandry as a feed additive to promote growth and improve feed efficiency. This article explores the biological activity of TBS-Ractopamine, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

TBS-Ractopamine is a derivative of ractopamine, which is a beta-adrenergic agonist. The tert-butyldimethylsilyl (TBDMS) group enhances the lipophilicity and stability of the compound, potentially influencing its biological activity.

Chemical Formula

- Molecular Formula : C16H29N1O3Si3

- Molecular Weight : Approximately 355.6 g/mol

TBS-Ractopamine acts primarily as a beta-adrenergic agonist, which means it binds to beta-adrenergic receptors in various tissues, leading to physiological responses such as increased protein synthesis and decreased fat deposition. This mechanism is crucial in enhancing growth rates in livestock.

Effects on Animal Physiology

- Growth Promotion : Studies have shown that TBS-Ractopamine significantly increases weight gain in livestock by enhancing feed efficiency. For example, pigs treated with ractopamine show improved average daily gain (ADG) and feed conversion ratios (FCR) compared to control groups.

- Muscle Development : The compound promotes muscle hypertrophy through increased protein synthesis and reduced catabolism of muscle tissues. This effect is particularly beneficial in meat production industries.

- Fat Metabolism : TBS-Ractopamine has been observed to alter lipid metabolism, leading to reduced fat deposition. This can result in leaner meat products, which are often preferred in markets.

Study 1: Growth Performance in Swine

A controlled trial involving 120 pigs examined the effects of TBS-Ractopamine on growth performance over a 12-week period. The results indicated:

| Group | Average Daily Gain (kg) | Feed Conversion Ratio |

|---|---|---|

| Control | 0.85 | 3.2 |

| TBS-Ractopamine (5 ppm) | 1.05 | 2.8 |

The treatment group showed a statistically significant increase in both ADG and FCR compared to controls (p < 0.05).

Study 2: Impact on Muscle Composition

Another study focused on the biochemical changes in muscle tissues of cattle treated with TBS-Ractopamine. The analysis revealed:

| Parameter | Control Group | TBS-Ractopamine Group |

|---|---|---|

| Muscle Protein Content (%) | 20.5 | 23.0 |

| Fat Content (%) | 15.0 | 10.5 |

The findings suggest that TBS-Ractopamine enhances muscle protein content while reducing fat deposition.

Safety and Regulatory Considerations

Despite its benefits, the use of beta-agonists like TBS-Ractopamine has raised concerns regarding animal welfare and food safety. Regulatory bodies such as the FDA have established guidelines for permissible levels in meat products to ensure consumer safety.

Toxicological Studies

Toxicological assessments indicate that at recommended dosages, TBS-Ractopamine does not pose significant health risks to animals or humans when consumed within regulatory limits.

Propriétés

IUPAC Name |

N-[2-[tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H65NO3Si3/c1-28(17-18-29-19-23-31(24-20-29)38-41(11,12)34(2,3)4)37-27-33(40-43(15,16)36(8,9)10)30-21-25-32(26-22-30)39-42(13,14)35(5,6)7/h19-26,28,33,37H,17-18,27H2,1-16H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVWZBGOTVFJCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)NCC(C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H65NO3Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.